Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid)
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Overview
Description
Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) is a derivative of levothyroxine, a synthetic form of the thyroid hormone thyroxine. This compound is primarily used in the pharmaceutical industry as an impurity standard for levothyroxine, which is a medication prescribed for hypothyroidism. The molecular formula of this compound is C13H13I2NO5, and it has a molecular weight of 517.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) involves multiple steps, typically starting from L-tyrosine. The process includes iodination, acetylation, and amidation reactions. Here is a general outline of the synthetic route:
Iodination: L-tyrosine is iodinated to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Acetylation: The hydroxyl group at the 4 position is acetylated to form an acetoxy group.
Amidation: The amino group is acetylated to form an acetamido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out under controlled conditions to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the acetoxy group or reduce the iodine atoms to form deiodinated products.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Deiodinated or deacetylated products.
Substitution: Products with different functional groups replacing the acetoxy group.
Scientific Research Applications
Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of levothyroxine formulations.
Biology: Studied for its interactions with thyroid hormone receptors and its role in thyroid hormone metabolism.
Medicine: Used in the development and testing of new thyroid hormone analogs and in the quality control of pharmaceutical products.
Industry: Employed in the manufacturing process of levothyroxine to monitor and control impurities.
Mechanism of Action
The mechanism of action of Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) is similar to that of levothyroxine. It interacts with thyroid hormone receptors in the body, influencing the transcription of specific genes involved in metabolism and growth. The compound binds to these receptors, initiating a cascade of molecular events that regulate various physiological processes.
Comparison with Similar Compounds
Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) can be compared with other levothyroxine-related compounds, such as:
Levothyroxine (T4): The primary active form used in hypothyroidism treatment.
Liothyronine (T3): A more potent thyroid hormone with a faster onset of action.
Desiccated Thyroid Extract: A natural product containing both T3 and T4.
Uniqueness: This compound is unique due to its specific structure, which includes acetoxy and acetamido groups, making it valuable for analytical and research purposes. It serves as a critical impurity standard for ensuring the quality and efficacy of levothyroxine products.
Properties
CAS No. |
153324-21-1 |
---|---|
Molecular Formula |
C13H13I2NO5 |
Molecular Weight |
517.06 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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